N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide is a quaternary ammonium compound known for its antiseptic and disinfectant properties. It is commonly used in various applications due to its broad-spectrum antimicrobial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide typically involves the reaction of 2-phenoxyethanol with dimethylamine and 2-thenyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, followed by the addition of hydroiodic acid to form the iodide salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of reactants.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies as an antimicrobial agent.
Medicine: Investigated for its potential use in antiseptic formulations and wound care.
Industry: Utilized in the formulation of disinfectants and cleaning agents for various surfaces.
Mechanism of Action
The antimicrobial activity of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide is attributed to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and leakage of cellular contents. This results in the inhibition of microbial growth and eventual cell death.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Domiphen bromide: Known for its use in oral care products.
Uniqueness
N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its ability to interact with microbial cell membranes, making it an effective antimicrobial agent.
Properties
IUPAC Name |
dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20NOS.HI/c1-16(2,13-15-9-6-12-18-15)10-11-17-14-7-4-3-5-8-14;/h3-9,12H,10-11,13H2,1-2H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYDOHSRJJCPTC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049055 |
Source
|
Record name | Dimethyl(2-phenoxyethyl)-2-thenylammonium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109732-56-1 |
Source
|
Record name | Dimethyl(2-phenoxyethyl)-2-thenylammonium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.